DTP348

Description

Contextualization of Hypoxic Tumor Microenvironments in Cancer Biology

The hypoxic tumor microenvironment (HTM) is a complex and dynamic setting characterized by insufficient oxygen supply, nutrient deprivation, and acidosis. nih.govnih.gov This hostile environment arises due to rapid tumor growth coupled with an abnormal and inefficient vasculature. nih.gov Cancer cells within the HTM adapt to these challenging conditions by activating specific signaling pathways, most notably those regulated by Hypoxia-Inducible Factors (HIFs), particularly HIF-1α. nih.govmdpi.com This activation leads to metabolic reprogramming, primarily shifting towards anaerobic glycolysis (the Warburg effect), which allows cells to generate ATP in the absence of sufficient oxygen. researchgate.net However, this process also results in the accumulation of lactic acid, contributing to the acidic extracellular pH characteristic of the HTM. nih.govacs.org The HTM is not merely a passive consequence of tumor growth but actively promotes malignant progression, including increased cell proliferation, angiogenesis, immune evasion, epithelial-mesenchymal transition (EMT), invasion, and metastasis. nih.govnih.govnih.govmdpi.comspandidos-publications.com Furthermore, cells in hypoxic regions are often more resistant to apoptosis and exhibit increased resistance to both chemotherapy and radiotherapy, posing a significant challenge in cancer treatment. nih.govnih.govnih.gov

Overview of Carbonic Anhydrase IX (CAIX) as a Biochemical Target

Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme that plays a crucial role in the adaptation and survival of cancer cells within the hypoxic and acidic tumor microenvironment. acs.orgnih.govcancer.govnih.govfrontiersin.org It is a member of the α-carbonic anhydrase family and catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. acs.orgnih.govnih.gov While its expression is limited in normal tissues, primarily found in the gastric mucosa, gall bladder, bile ducts, and small intestine, CAIX is highly overexpressed in a wide variety of solid tumors, particularly under hypoxic conditions, where its gene (CA9) is transcriptionally regulated by HIF-1. acs.orgspandidos-publications.comnih.govnih.gov

CAIX contributes to the maintenance of intracellular pH homeostasis by facilitating the export of protons, thereby reducing intracellular acidosis and promoting extracellular acidification. acs.orgcancer.govfrontiersin.org This altered pH gradient is critical for cancer cell survival, proliferation, migration, and invasion. cancer.govnih.govfrontiersin.org Due to its restricted expression in normal tissues and its significant role in tumor adaptation to hypoxia and acidosis, CAIX has emerged as a promising biochemical target for the development of novel anticancer therapies. acs.orgnih.govnih.gov Inhibiting CAIX is hypothesized to disrupt tumor pH regulation, making cancer cells more vulnerable to the acidic environment and enhancing the effectiveness of other treatments. acs.orgcancer.gov

Introduction to DTP348 as a Nitroimidazole-Based Inhibitor of CAIX

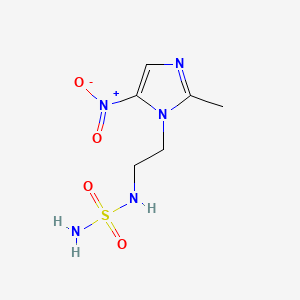

This compound, also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide, is a chemical compound designed to target hypoxic tumor regions. nih.gov It is an orally bioavailable, nitroimidazole-based sulfamide (B24259) that acts as a dual-mechanism agent. cancer.govmedkoo.com Its primary mechanism involves the inhibition of Carbonic Anhydrase IX. cancer.govmedkoo.com The sulfamide moiety in this compound is crucial for its CAIX inhibitory activity, functioning as a zinc-binding group that interacts with the enzyme's active site. nih.gov

Beyond its role as a CAIX inhibitor, this compound incorporates a 5-nitroimidazole moiety. medkoo.com Nitroimidazoles are known to be selectively reduced under hypoxic conditions, leading to the formation of reactive species that can cause DNA damage. This property allows this compound to also function as a radiosensitizer in hypoxic cells, potentially enhancing the effectiveness of radiation therapy by increasing the sensitivity of oxygen-deprived tumor cells to irradiation. cancer.govmedkoo.com Thus, this compound is designed to simultaneously address two key challenges posed by the hypoxic tumor microenvironment: aberrant pH regulation mediated by CAIX and radioresistance. nih.govcancer.govmedkoo.com

Significance of this compound in Preclinical Research Paradigms

This compound holds significance in preclinical research due to its targeted approach towards the hypoxic tumor microenvironment and its dual mechanism of action as a CAIX inhibitor and a potential radiosensitizer. Preclinical studies have investigated the efficacy of this compound in various cancer models, including breast and colorectal cancer. frontiersin.orgoncotarget.com

Research has shown that this compound can inhibit CAIX activity in the nanomolar range in vitro. nih.govmedchemexpress.com Studies using cancer cell lines, such as the colorectal HT-29 and cervical HeLa carcinoma cell lines, have demonstrated that this compound can reduce hypoxia-induced extracellular acidosis. nih.gov In vivo studies using xenograft models have indicated that this compound can decrease tumor growth, cell viability, and cell proliferation. europa.eu For instance, studies in MDA-MB-231 breast cancer xenografts showed that this compound could reduce relative tumor volume when used alone. oncotarget.com

Furthermore, preclinical investigations have explored the potential of this compound in combination therapies. Studies have demonstrated that this compound can enhance the therapeutic effect when combined with agents like doxorubicin (B1662922) or ionizing radiation in CAIX-containing tumors. nih.govfrontiersin.org This suggests that targeting CAIX with compounds like this compound could be a strategy to overcome treatment resistance associated with hypoxia. frontiersin.org The preclinical data supporting the activity of this compound as a CAIX inhibitor and radiosensitizer in hypoxic tumors has supported its investigation in clinical trials. nih.govfrontiersin.orgfrontiersin.orgexplorationpub.combmj.com

Here is a summary of some preclinical findings related to this compound:

| Study Type | Model System | Key Finding | Source |

| In vitro inhibition | Recombinant human CAIX | Ki of 8.3 nM nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| In vivo inhibition | Xenopus oocytes | IC50 of 19.26 µM nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| Cellular studies | HT-29 and HeLa cell lines | Reduced hypoxia-induced extracellular acidosis nih.gov | nih.gov |

| In vivo efficacy | MDA-MB-231 breast cancer xenografts | Reduced relative tumor volume when used alone oncotarget.com | oncotarget.com |

| Combination studies | CAIX-containing tumors (xenografts) | Enhanced therapeutic effect with doxorubicin or ionizing radiation nih.govfrontiersin.org | nih.govfrontiersin.org |

(Note: The table above is presented for illustrative purposes. In an interactive format, users might be able to filter or sort the data.)

Preclinical toxicity screening in zebrafish embryos indicated a low level of toxicity for this compound, with an LD50 of 3.5 mM. nih.govmedchemexpress.com This early safety assessment in a vertebrate model is an important step in the preclinical evaluation of potential drug candidates. nih.gov

The accumulated preclinical data highlights this compound as a compound of interest in academic cancer research, particularly for its potential to target the challenging hypoxic tumor microenvironment through CAIX inhibition and radiosensitization. nih.govcancer.govmedkoo.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSMSXHPIYIKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383370-92-0 | |

| Record name | DTP-348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383370920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DTP-348 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DTP-348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HB46A9CNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Dtp348

Synthetic Pathways for Nitroimidazole-Sulfamide/Sulfamate (B1201201) Derivatives

The synthesis of nitroimidazole derivatives incorporating sulfamide (B24259) or sulfamate functionalities is an established area within medicinal chemistry, driven by the potential biological activities of such compounds. researchgate.netacs.orgnih.govnih.gov DTP348, as a member of this class, is synthesized through specific chemical routes developed to construct the sulfamide linkage on a nitroimidazole core. nih.govtandfonline.com

Precursor Chemical Synthesis and Derivatization Strategies

The synthesis of nitroimidazole-sulfamide/sulfamate derivatives typically commences from a suitably functionalized nitroimidazole precursor. A common starting point or related structure in the synthesis of these compounds is metronidazole (B1676534) (2-methyl-5-nitro-1H-imidazole). nih.govnih.govtandfonline.comresearchgate.nettandfonline.com

General strategies involve introducing an linker group onto the nitroimidazole nitrogen, followed by the attachment of the sulfamide or sulfamate moiety. For instance, the synthesis of a related sulfonamide derivative starting from metronidazole has been described as a five-step process. tandfonline.comnih.gov This process includes steps such as mesylation, reaction with potassium thioacetate, oxidation, treatment with phosgene, and subsequent reaction with ammonia (B1221849) to form the sulfonamide group. nih.gov While this describes a sulfonamide synthesis, it illustrates the approach of functionalizing the nitroimidazole core and then building the sulfur-containing group. For sulfamide derivatives like this compound, the strategy involves forming the sulfamide (-NH-SO2-NH2) linkage. The precise precursor for this compound would involve a nitroimidazole core with an appropriate functional group (likely an amino or hydroxyl group, or a leaving group) on an ethyl linker attached to the imidazole (B134444) nitrogen, which then reacts with a suitable sulfamide-forming reagent. The synthesis of this compound and related compounds by a specific research group has been referenced, indicating that the detailed synthetic procedures have been previously reported by them. nih.govtandfonline.com

Specific Reaction Mechanisms and Conditions for this compound Formation

While the explicit, step-by-step reaction mechanism and conditions solely for this compound's formation were not detailed in the search results, the synthesis of nitroimidazole-sulfamide/sulfamate series involves reactions characteristic of forming these linkages. researchgate.netacs.orgnih.gov Based on the structure of this compound (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide), its formation likely involves the reaction between a precursor containing the 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl moiety and a reagent that introduces the sulfamide group. The synthesis of sulfamides often involves the reaction of an amine with sulfamoyl chloride (NH2SO2Cl) or a related activated sulfamide precursor. tandfonline.comresearchgate.net

Given the structure of this compound, a plausible synthetic route would involve attaching an ethylamine (B1201723) linker to the N1 position of 2-methyl-5-nitro-1H-imidazole, followed by reaction of the terminal amino group with a sulfamoylating agent. Alternatively, a precursor with a leaving group on the ethyl linker attached to the nitroimidazole could react with sulfamide (SO2(NH2)2) or a protected form thereof under appropriate conditions. The specific reaction conditions, including solvents, temperatures, and catalysts, would be optimized to favor the formation of the desired sulfamide linkage while minimizing side reactions, such as those involving the nitro group or the imidazole ring. Research in this area focuses on developing efficient and selective methods for attaching these sulfur-containing groups to the nitroimidazole scaffold. researchgate.netacs.orgnih.govnih.gov

Methodological Innovations in this compound Synthesis

Methodological innovations in the synthesis of nitroimidazole-sulfamide/sulfamate derivatives, including compounds like this compound, are often aimed at improving yield, purity, regioselectivity (particularly concerning substitution on the imidazole ring or nitrogen atoms), and efficiency. While specific innovations unique to the synthesis of this compound were not explicitly detailed, the broader research on synthesizing this class of compounds highlights ongoing efforts to refine synthetic routes. researchgate.netacs.orgnih.govnih.gov This includes exploring different coupling reagents for forming the sulfamide bond, optimizing reaction conditions to reduce reaction times and energy consumption, and developing protecting group strategies if necessary to handle sensitive functionalities like the nitro group. The synthesis of nitroimidazole derivatives itself has seen various approaches over the years, from early methods to more modern techniques. nih.govresearchgate.net Innovations in the synthesis of related sulfonamides and sulfamides suggest a continuous effort to find more convenient and effective synthetic protocols for incorporating these groups onto complex heterocyclic systems. tandfonline.comnih.govresearchgate.net

Structural Characterization and Confirmation Techniques

Confirming the chemical structure of this compound and related nitroimidazole-sulfamide/sulfamate derivatives is a critical step in their development. This involves employing a combination of analytical techniques to validate the molecular structure, purity, and identity of the synthesized compound.

Spectroscopic Analyses for Molecular Structure Validation

Spectroscopic methods are indispensable for the structural elucidation of organic compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and potentially 2D NMR techniques like COSY, HSQC, HMBC) are routinely used to determine the connectivity of atoms and the arrangement of functional groups within the molecule. researchgate.net Analysis of chemical shifts, splitting patterns, and integration in NMR spectra provides detailed information about the different proton and carbon environments in this compound, confirming the presence of the methyl group on the imidazole ring, the ethyl linker, the sulfamide group, and the nitro group.

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is crucial for determining the exact molecular weight and confirming the molecular formula of this compound (C6H11N5O4S). researchgate.net The mass-to-charge ratio ([M+H]⁺ or other adduct ions) observed in the mass spectrum provides definitive evidence for the compound's elemental composition. uni.lu

Infrared (IR) spectroscopy can provide complementary information about the functional groups present in this compound, such as characteristic absorption bands for N-H (sulfamide), S=O (sulfamide), C=N (imidazole), and N-O (nitro group) stretches.

Crystallographic Insights into this compound and Related Compounds

X-ray crystallography is a powerful technique that can provide definitive, three-dimensional structural information, including bond lengths, bond angles, and molecular conformation. While specific crystallographic data for this compound itself were not explicitly found in the search results, crystallographic studies on related sulfamide derivatives from the same series have been performed. nih.gov These studies were instrumental in clarifying the binding mode of this type of inhibitors within the active site of carbonic anhydrase II (hCA II), a related enzyme used in structural studies. nih.gov

The availability of crystallographic data for a lead sulfamide derivative suggests that efforts have been made to obtain solid-state structural information for this class of compounds. nih.gov Such data are invaluable for unequivocally confirming the structure determined by spectroscopy and for understanding the molecule's precise geometry, which can be important for understanding its physical and chemical properties. While direct crystallographic data for this compound were not located, the application of this technique to closely related compounds demonstrates its relevance in the structural characterization of this chemical series. dovepress.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Dtp348

Enzymatic Inhibition Profile of DTP348 Against Carbonic Anhydrase Isoforms

This compound functions as an inhibitor of carbonic anhydrase enzymes, with varying degrees of potency across different isoforms. The sulfamide (B24259) group is a common feature in many carbonic anhydrase inhibitors, facilitating binding to the enzyme's active site, often coordinating with the catalytic zinc ion. enscm.fr

Kinetic Studies of this compound Binding to Human CAIX

In vitro studies have demonstrated that this compound inhibits human CAIX activity. The inhibition constant (Ki) for this compound against human CAIX has been reported to be in the nanomolar range, specifically 8.3 nM in vitro. medchemexpress.comnih.gov Further studies using Xenopus oocytes as an in vivo model indicated an IC50 of 19.26 ± 1.97 µM for this compound in inhibiting human CAIX activity. medchemexpress.comnih.govtandfonline.comresearchgate.net

Comparative Inhibition Against Other CA Isoforms (e.g., CAI, CAII)

While this compound shows potent inhibition against CAIX, its activity against other carbonic anhydrase isoforms, such as the cytosolic CAI and CAII, is generally weaker. Comparative studies evaluating the inhibitory profile of this compound against human CAI, CAII, and CAIX have shown that this compound is more selective for CAIX. probes-drugs.orgmedchemexpress.euresearchgate.net For instance, one study reported a Ki of 6428.4 nM against hCAI and 199.2 nM against hCAII for a related nitroimidazole-sulfonamide compound (compound 10), while showing stronger inhibition against hCAIX (Ki = 147.3 nM). researchgate.net Although direct Ki values for this compound against CAI and CAII from the same study that reported the 8.3 nM Ki for CAIX were not explicitly found in the provided snippets, the trend observed with similar nitroimidazole-based inhibitors suggests a preference for CAIX over the cytosolic isoforms CAI and CAII. probes-drugs.orgmedchemexpress.euresearchgate.net

A summary of reported inhibition data is presented in the table below:

| Compound | Target | Assay Type | Inhibition Value | Reference |

| This compound | Human CAIX | In vitro (Ki) | 8.3 nM | medchemexpress.comnih.gov |

| This compound | Human CAIX | In vivo (Xenopus oocytes IC50) | 19.26 ± 1.97 µM | medchemexpress.comnih.govtandfonline.comresearchgate.net |

| Compound 10 (related) | hCAI | In vitro (Ki) | 6428.4 nM | researchgate.net |

| Compound 10 (related) | hCAII | In vitro (Ki) | 199.2 nM | researchgate.net |

| Compound 10 (related) | hCAIX | In vitro (Ki) | 147.3 nM | researchgate.net |

Molecular Interaction Dynamics within the CAIX Active Site

Carbonic anhydrase inhibitors, including sulfamide derivatives like the component of this compound, typically bind within the enzyme's active site, which contains a catalytic zinc ion. enscm.fruniprot.org The sulfamide group is known to coordinate with this zinc ion, a key interaction for inhibiting the enzyme's catalytic activity – the reversible hydration of carbon dioxide to bicarbonate and a proton. cancer.govuniprot.orgnih.gov While specific detailed molecular interaction dynamics of this compound within the human CAIX active site (e.g., specific amino acid residues involved in binding, detailed conformational changes upon binding) were not extensively detailed in the provided search results, the general mechanism for sulfamide inhibitors involves coordination with the zinc ion and interactions with residues lining the active site cavity. enscm.fruniprot.org Studies on other CAIX inhibitors and the known structure of the CAIX active site (e.g., PDB ID 2HKF mentioned in the context of docking with another compound) provide a general understanding of potential interaction points. uniprot.orgjabonline.in

Impact of this compound on Cellular Acid-Base Homeostasis

CAIX plays a critical role in maintaining cellular pH homeostasis, particularly in the hypoxic tumor microenvironment. cancer.govnih.govresearchgate.netfrontiersin.org By catalyzing the hydration of CO2, CAIX contributes to the production of protons and bicarbonate ions, influencing both extracellular and intracellular pH. cancer.govnih.govresearchgate.net

Regulation of Extracellular pH in Hypoxic Cellular Models

In hypoxic tumor cells, upregulated CAIX activity leads to the generation of protons that are extruded into the extracellular space, contributing to the acidification of the tumor microenvironment. cancer.govresearchgate.netfrontiersin.org This acidic extracellular pH is associated with increased tumor cell migration, invasion, and resistance to therapy. researchgate.netfrontiersin.orgnih.gov Inhibition of CAIX by compounds like this compound has been shown to reduce extracellular acidification in hypoxic conditions. nih.govtandfonline.com Studies using CAIX-overexpressing cells, such as HT29 and HeLa cells, treated with hypoxia have demonstrated that nitroimidazole series compounds, including those related to this compound, can significantly reduce this extracellular tumor acidification. nih.gov This suggests that this compound's inhibition of CAIX disrupts the proton extrusion mechanism driven by the enzyme in hypoxic environments. cancer.govresearchgate.netfrontiersin.org

Modulation of Intracellular pH Dynamics by this compound

Beyond its impact on the extracellular environment, CAIX also influences intracellular pH. cancer.govnih.govresearchgate.net The bicarbonate ions produced by CAIX activity can be transported into the cell, where they act as buffers against intracellular acidosis, a common consequence of increased glycolysis in hypoxic tumor cells. researchgate.netfrontiersin.org By inhibiting CAIX, this compound is proposed to decrease the intracellular pH, making the tumor cells more susceptible to cell death. cancer.gov This mechanism is particularly relevant in CAIX-expressing, hypoxic tumors. cancer.gov The sulfamide component of this compound is thought to contribute to this acidification of the intracellular pH. medkoo.com Disruption of intracellular pH regulation by inhibiting enzymes like CAII has been shown to reduce the rate of intracellular acidification. nih.gov While direct studies specifically detailing this compound's impact on intracellular pH dynamics were not extensively found, the known role of CAIX in buffering intracellular pH and the mechanism of sulfamide inhibitors support the proposed effect of this compound in decreasing intracellular pH in CAIX-expressing hypoxic cells. cancer.govresearchgate.netfrontiersin.org

Downstream Cellular Effects of CAIX Inhibition by this compound

Inhibition of CAIX by this compound leads to several downstream cellular effects that impact cancer cell behavior, particularly within the hypoxic tumor microenvironment.

Influence on Cellular Proliferation Rates in Various Cell Lines

Studies have investigated the effect of this compound on the proliferation of cancer cells. This compound has been shown to significantly decrease cell proliferation in xenograft models europa.eu. While one study noted little efficacy of this compound in in vitro 3D models, it significantly decreased cell proliferation in xenograft models europa.eu. Another study evaluating different CAIX inhibitors, including this compound, in breast cancer cell lines found that several compounds could significantly inhibit proliferation in both hypoxic and normoxic conditions in a dose-dependent manner nih.govoncotarget.com. Specifically, in hypoxic conditions, cell proliferation was almost completely inhibited at concentrations of 30 and 100 µM with IC50 values generally between 10 and 30 µM for a panel of inhibitors nih.gov. In MDA-MB-231 breast cancer xenografts, this compound significantly decreased Ki67 expression, a marker of cell proliferation oncotarget.com.

Here is a summary of proliferation data where available:

| Cell Line/Model | Condition | Effect on Proliferation | Key Findings | Source |

| Xenograft models | In vivo | Decreased | Significantly decreased growth and cell proliferation. | europa.eu |

| Various breast cancer cell lines | Hypoxia (0.5% O2) | Significantly inhibited | Almost complete inhibition at 30 and 100 µM. IC50 values between 10 and 30 µM for a panel of inhibitors. | nih.gov |

| MDA-MB-231 xenografts | In vivo | Decreased | Significantly decreased Ki67 expression. | oncotarget.com |

Effects on Cell Viability and Apoptosis Induction

Inhibition of CAIX by this compound impacts cancer cell viability and can induce apoptosis. This compound significantly decreased cell viability in xenograft models europa.eu. In MDA-MB-231 breast cancer xenografts, this compound reduced the percentage of viable cells oncotarget.com. The mechanisms involved in the inhibitory effects of CAIX inhibitors on tumor explant growth and invasion include an increase in levels of apoptosis europa.euoncotarget.com. Alkaline intracellular pH, which is maintained by CAIX activity, can inhibit apoptosis, as caspase activation typically requires an acidic intracellular pH explorationpub.com. By inhibiting CAIX, this compound can disrupt this alkaline intracellular environment, thereby promoting apoptosis cancer.govexplorationpub.com.

Here is a summary of cell viability and apoptosis data where available:

| Cell Line/Model | Effect on Viability | Effect on Apoptosis | Key Findings | Source |

| Xenograft models | Decreased | Increased | Significantly decreased cell viability; mechanisms involve increased apoptosis. | europa.euoncotarget.com |

| MDA-MB-231 xenografts | Reduced percentage | Increased | Reduced percentage of viable cells; mechanisms involve increased apoptosis. | oncotarget.com |

Interference with Hypoxia-Induced Extracellular Acidification Pathways

A key function of CAIX is to regulate pH in the tumor microenvironment, particularly under hypoxic conditions where increased glycolysis leads to the production of lactic acid nih.govexplorationpub.com. CAIX facilitates the export of protons, preventing intracellular acidosis and contributing to extracellular acidification nih.gov. This compound, as a CAIX inhibitor, reduces this extracellular acidification in hypoxia researchgate.netnih.gov. Studies using cancer cell lines like colorectal HT-29 and cervical HeLa carcinoma have demonstrated that this compound can reduce hypoxia-induced extracellular acidosis nih.govpatsnap.com. By interfering with this process, this compound disrupts the acidic extracellular microenvironment that is crucial for tumor progression, invasion, and metastasis cancer.govexplorationpub.comoncotarget.com.

Molecular Signaling Cascades Affected by this compound Treatment

While the primary mechanism of this compound involves CAIX inhibition and the subsequent disruption of pH homeostasis, CAIX activity and the hypoxic environment influence various signaling pathways in cancer cells. CAIX expression is regulated by Hypoxia-Inducible Factor (HIF-1α) nih.govfrontiersin.orgscielo.org.pe. HIF-1α activation in hypoxic tumors influences numerous processes including cellular proliferation, apoptosis, metabolism, and invasion nih.gov. CAIX itself has been implicated in influencing cell migration and invasion, potentially through interactions with proteins involved in cytoskeletal reorganization and pathways like the Rho/ROCK signaling pathway, which is pH sensitive oncotarget.com. Inhibition of CAIX by compounds like this compound can therefore indirectly impact these downstream signaling cascades that are influenced by pH and hypoxia. While specific detailed signaling cascades directly affected by this compound treatment beyond those influenced by pH and CAIX activity are not extensively detailed in the provided search results, the known roles of CAIX in promoting survival, migration, and invasion via HIF activation and its influence on the tumor microenvironment suggest that this compound's inhibitory effects would consequently modulate these processes cancer.govfrontiersin.orgscielo.org.pe.

Preclinical Pharmacodynamics and Efficacy Studies of Dtp348

In Vitro Research Models for DTP348 Evaluation

In vitro studies have demonstrated that this compound inhibits CA IX in the nanomolar range. patsnap.compatsnap.comresearchgate.net The in vitro inhibition constant (Ki) for human CA IX has been reported as 8.3 nM. researchgate.netmedchemexpress.commedchemexpress.com Another reported in vitro inhibition concentration for human CA IX is 20.4 nM. researchgate.net this compound and other related nitroimidazole CA IX inhibitors have shown significant in vitro activity by reducing hypoxia-induced extracellular acidosis. patsnap.compatsnap.com

Two-Dimensional (2D) Cell Culture Systems (e.g., HT-29, HeLa)

Two-dimensional cell culture systems, including HT-29 colorectal adenocarcinoma cells and HeLa cervical carcinoma cells, have been utilized to evaluate the effects of this compound on hypoxia-induced extracellular acidification. patsnap.compatsnap.comnih.govmdpi.com Studies have shown that this compound-based compounds effectively inhibit hypoxic cellular tumor acidification in the HeLa cell line, which overexpresses CA IX. researchgate.net Evaluation in 2D cultures of breast cancer cell lines such as MCF-7, MDA-MB-231, and HBL-100 demonstrated that targeting CAIX with inhibitors like this compound exhibited anti-proliferative effects under both normoxic and hypoxic conditions. nih.govresearchgate.net

Three-Dimensional (3D) Spheroid and Organoid Models

More complex three-dimensional spheroid models have been employed to assess the efficacy of CAIX inhibitors, including in the context of breast cancer. nih.govresearchgate.netnih.gov Studies using 3D spheroid invasion assays have indicated that CAIX inhibition can significantly reduce the invasion of cells. researchgate.net While some studies using MDA-MB-231 spheroids highlighted the inhibitory activity of other CAIX inhibitors on invasion into a collagen matrix, one source indicated that this compound showed little efficacy in in vitro 3D models. researchgate.netnih.goveuropa.euoncotarget.com The use of spheroid models is considered sufficient for assessing the importance of CAIX for tumor function, noting that results can differ from 2D models due to environmental conditions like oxygen availability. mdpi.com

Ex Vivo Tissue Explant Models for CAIX Inhibition Studies

Ex vivo tissue explant models, utilizing fresh biopsy tissue from various breast cancer subtypes, have been used to evaluate the efficacy of CAIX inhibitors. nih.govresearchgate.netnih.govcore.ac.uk These models are considered valuable tools for drug testing against invasive cancers and can provide insights into efficacy against specific breast cancer subtypes. nih.govresearchgate.netnih.gov In studies using ex vivo explants, other CAIX inhibitors demonstrated the ability to inhibit or prevent invasion into collagen, with one compound significantly reversing established invasion. nih.govresearchgate.netnih.govoncotarget.com While this compound was evaluated in related in vivo xenograft studies within the same research, its specific effect on radiation sensitivity could not be assessed in the ex vivo explant model due to the lack of radiation resistance in the available tissue material. europa.eu

In Vivo Animal Models for this compound Activity Assessment

Preclinical evaluation of this compound has included assessment of its toxicity and in vivo inhibition profiles using animal models. nih.gov Studies in xenograft models are considered potentially predictive of clinical efficacy. nih.gov

Zebrafish Embryo Models for CAIX Inhibition Efficacy

Zebrafish embryo models have been used to screen DTP338 and this compound for toxicity. patsnap.compatsnap.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.net These nitroimidazole-based inhibitors have been reported as safe for zebrafish embryos. patsnap.comresearchgate.netnih.govnih.govnih.govmdpi.com The median lethal dose (LD50) for both DTP338 and this compound in zebrafish embryos was determined to be 3.5 mM. patsnap.compatsnap.comresearchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net No apparent toxicity was observed below a concentration of 300 µM for either compound. patsnap.compatsnap.comresearchgate.netnih.govresearchgate.net At concentrations above 300 µM, both compounds were noted to alter the movement of zebrafish larvae. patsnap.compatsnap.comresearchgate.netnih.govresearchgate.net Histochemical analysis of zebrafish treated with the inhibitors for five days showed no effect on tissue morphology. nih.gov The zebrafish system is recognized as a valuable vertebrate model for evaluating the toxicity of potential drug candidates. researchgate.net

Below is a summary of toxicity data for this compound in zebrafish embryos:

| Model | Endpoint | Result | Citation |

| Zebrafish Embryos | LD50 | 3.5 mM | patsnap.compatsnap.comresearchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net |

| Zebrafish Embryos | Toxicity | No apparent toxicity below 300 µM | patsnap.compatsnap.comresearchgate.netnih.govresearchgate.net |

| Zebrafish Larvae | Observation | Altered movement above 300 µM | patsnap.compatsnap.comresearchgate.netnih.govresearchgate.net |

| Zebrafish Larvae | Histology | No effect on tissue morphology at 5 days | nih.gov |

Xenopus Oocyte Systems for In Vivo Enzyme Inhibition Assessment

Xenopus oocyte systems have been employed to measure the in vivo effects of DTP338 and this compound on human CA IX activity. patsnap.compatsnap.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com These systems are utilized for in vivo inhibition studies of carbonic anhydrases and for determining the half-maximal inhibitory concentration (IC50) for human CA IX inhibition. nih.govresearchgate.net The IC50 for this compound in Xenopus oocytes has been reported as 19.26 ± 1.97 µM. patsnap.compatsnap.comresearchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net This finding suggests that this compound can efficiently inhibit CA IX in vivo within this model. patsnap.compatsnap.comresearchgate.netnih.govresearchgate.net It has been noted that discrepancies can exist between in vitro (low nanomolar) and in vivo (low micromolar) inhibition results obtained in Xenopus oocytes, potentially attributable to factors such as interference from other proteins or the chemical stability of the inhibitor. physiology.org

Below is a summary of in vivo inhibition data for this compound in Xenopus oocytes:

| Model | Target | Endpoint | Result | Citation |

| Xenopus Oocytes | Human CA IX | IC50 | 19.26 ± 1.97 µM | patsnap.compatsnap.comresearchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net |

In addition to these in vitro and in vivo models, this compound has been evaluated in in vivo xenograft models. This compound reduced xenograft growth in MDA-MB-231 breast cancer xenograft models. nih.govresearchgate.netnih.govoncotarget.com In the MDA-MB-231 xenograft model, this compound treatment resulted in a significant decrease in Ki67 expression and a reduction in the percentage of viable cells. oncotarget.com Positive results for this compound have also been observed in HT-29 colorectal xenograft models. nih.gov

Xenograft Models for Investigating Tumor Growth and Viability

Preclinical studies utilizing xenograft models have been instrumental in evaluating the efficacy of this compound in inhibiting tumor growth and affecting tumor cell viability. Xenograft models, which involve implanting human tumor tissue or cells into immunodeficient mice, provide a relevant in vivo system to study tumor behavior and response to potential therapies within a complex microenvironment wikipedia.org.

Research using MDA-MB-231 breast cancer xenografts demonstrated that this compound could reduce relative tumor volume when administered alone nih.gov. While another compound tested in the same study, FC9398A, showed similar effects on tumor volume, this compound uniquely led to a significant decrease in Ki67 expression and a reduction in the percentage of viable cells within the xenograft model nih.govresearchgate.net. Ki67 is a marker associated with cell proliferation, suggesting that this compound's effect on tumor growth is linked to reduced cell division and viability researchgate.net.

Another study indicated that this compound showed little efficacy in in vitro 3D models but significantly decreased growth, cell viability, and cell proliferation in xenograft models europa.eu.

These findings from xenograft studies highlight the potential of this compound to inhibit tumor growth and reduce cell viability in an in vivo setting, supporting its investigation as a potential antineoplastic agent.

Translational Research Insights from Preclinical Studies

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings. Preclinical studies with this compound have provided valuable insights into its potential clinical relevance, particularly regarding the correlation between in vitro and in vivo findings and the validation of its specificity for the target, CAIX.

Development of CAIX Knock-down Models for Specificity Validation

To ensure that the observed effects of CAIX inhibitors like this compound are specifically due to the inhibition of the CAIX protein and not off-target effects or general toxicity, researchers have developed and utilized CAIX knock-down models europa.eu. These models involve reducing or eliminating the expression of CAIX in cells or animal systems.

Special emphasis has been placed on developing CAIX knock-down models to confirm that the effects of CAIX inhibitors result from a specific action on the CAIX protein europa.eu. Studies using murine knock-down models have indicated that CAIX deficiency had no significant impact on the growth, reproduction, health, or lifespan of mice compared to wild-type controls, with no observed morphological or histological effects other than gastric hyperplasia in targeted mice nih.gov. This suggests that specifically inhibiting CAIX function may have limited toxicity in normal tissues, supporting its potential as a targeted anticancer therapy nih.gov.

Interactions of Dtp348 with Other Therapeutic Modalities in Preclinical Settings

Radiosensitization Potential of DTP348 in Hypoxic Environments

Hypoxia, a condition of low oxygen, is a common feature of solid tumors and is known to contribute to resistance to conventional treatments like radiation therapy. nih.govresearchgate.netfrontiersin.orgeuropa.eu this compound has been studied for its ability to enhance the effects of radiation, particularly in these oxygen-deprived regions. medkoo.comnih.gov

Mechanistic Basis of Enhanced Radiation Response

This compound's radiosensitizing effect in hypoxic environments is attributed to its dual mechanism of action. It functions as a carbonic anhydrase IX (CAIX) inhibitor and contains a 5-nitroimidazole moiety. medkoo.comnih.gov CAIX is an enzyme upregulated in hypoxic tumors that helps regulate intracellular and extracellular pH, contributing to tumor cell survival and resistance. nih.govfrontiersin.orgfrontiersin.org By inhibiting CAIX, this compound can disrupt pH homeostasis within the tumor, potentially making cancer cells more vulnerable to the damage induced by radiation. The 5-nitroimidazole component is also known to act as a hypoxic cell radiosensitizer. medkoo.com While the precise interplay of these two mechanisms in this compound is complex, the inhibition of CAIX is thought to contribute to the acidification of the intracellular pH through its sulfamide (B24259) components, while the nitroimidazole moiety directly sensitizes hypoxic cells to radiation. medkoo.com Additionally, this compound may inhibit the repair of DNA damage caused by radiation therapy.

Preclinical Studies on Combination with Ionizing Radiation

Preclinical data has demonstrated the efficacy of this compound as a radiosensitizer in breast and colorectal tumor models when used in combination with ionizing radiation. researchgate.netfrontiersin.org These studies suggest that this compound can enhance the tumor-killing effects of radiation in settings where hypoxia would typically limit its effectiveness. nih.govresearchgate.netfrontiersin.org While specific detailed data tables from these preclinical studies were not extensively available in the search results, the cited reviews indicate that these combinations have shown promise in preclinical settings, supporting the rationale for clinical investigation. researchgate.netfrontiersin.org

Chemosensitization Effects of this compound

Beyond its role in radiosensitization, this compound has also been investigated for its potential to enhance the efficacy of chemotherapy agents. researchgate.netfrontiersin.org

Combination Studies with Doxorubicin (B1662922) in Preclinical Models

Impact on Drug Uptake and Efficacy in Cellular Models

The mechanism by which this compound enhances doxorubicin efficacy may involve its effect on the tumor microenvironment, particularly pH regulation. CAIX-mediated extracellular acidification in hypoxic tumors can limit the uptake of weakly basic chemotherapeutic agents like doxorubicin, thereby decreasing their efficacy. researchgate.net As a CAIX inhibitor, this compound could potentially counteract this effect, leading to increased intracellular accumulation of doxorubicin and enhanced cytotoxicity. medkoo.comresearchgate.net While direct studies specifically detailing this compound's impact on doxorubicin uptake in cellular models were not prominently featured in the search results, the known function of CAIX inhibition in modulating the tumor pH and the preclinical findings of chemosensitization with doxorubicin support this potential mechanism. Studies with other CAIX inhibitors have shown increased doxorubicin efficacy in vitro in certain cell lines under hypoxic conditions, which aligns with the proposed mechanism for this compound. researchgate.net

Advanced Research Methodologies Applied to Dtp348 Investigations

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical techniques are crucial for characterizing the interaction between DTP348 and its target proteins, such as carbonic anhydrase IX. These methods provide quantitative data on binding kinetics and affinity.

Stopped-Flow Kinetic Measurements

Stopped-flow kinetics is a rapid mixing technique used to study the kinetics of fast reactions in solution, typically in the millisecond time range. uni-regensburg.derc-harwell.ac.uk This method involves rapidly mixing two or more reactant solutions and then abruptly stopping the flow in a measurement cell, allowing for the monitoring of spectroscopic changes over time as the reaction proceeds. uni-regensburg.derc-harwell.ac.uknova.edu While general information on stopped-flow kinetics is available, specific details regarding its direct application to this compound in the provided search results are limited. However, stopped-flow methods have been broadly used in the study of carbonic anhydrase inhibition kinetics nih.gov, suggesting its potential applicability in detailed kinetic analyses of this compound binding to CAIX.

Mass Spectrometry for Inhibitor Binding

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the composition and structure of molecules. In the context of protein-ligand interactions, native mass spectrometry can be used to directly measure the binding of inhibitors to their target proteins. scispace.comdovepress.com Studies on nitroimidazole-based inhibitors, including this compound, have utilized mass spectrometry to monitor the inhibition of human CAIX in Xenopus oocytes. nih.govresearchgate.net This approach allows for the assessment of inhibitor efficacy in a more complex biological system compared to in vitro enzymatic assays.

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry provide valuable in silico tools to complement experimental studies, offering insights into the potential binding modes and affinities of ligands to their targets.

Docking Experiments for Binding Mode Prediction

Docking studies are computational techniques used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.gov These experiments help to understand how a molecule like this compound might interact with amino acid residues in the binding pocket of CAIX. Molecular modeling and docking studies have been employed in the investigation of sulfamate (B1201201) and sulfamide (B24259) derivatives, including those structurally related to this compound, to understand their binding to carbonic anhydrases. nih.govmdpi.compatsnap.comacs.org These studies can confirm proposed binding modes and guide the design of new inhibitors. mdpi.compatsnap.com

Binding Free Energy Calculations (if applicable)

Binding free energy calculations are computational methods used to estimate the thermodynamic stability of a ligand-protein complex. These calculations provide a quantitative measure of the binding affinity. Techniques such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or FEP (Free Energy Perturbation) are commonly used for this purpose. github.iogromacs.orgresearchgate.net While the search results mention binding free energy calculations in the context of related sulfamate and sulfamide derivatives binding to human CAII patsnap.comnus.edu.sg, specific application of these methods directly to this compound binding to CAIX was not explicitly detailed in the provided snippets. However, given the structural similarity and target, it is plausible that such calculations could be applied to this compound to further characterize its binding affinity.

Bioanalytical and Imaging Techniques in Preclinical Studies

Bioanalytical and imaging techniques are essential for evaluating the behavior and effects of this compound in preclinical models, providing data on its distribution, metabolism, and impact on tumor characteristics.

Bioanalysis involves the quantitative determination of drugs and their metabolites in biological samples from preclinical and clinical studies. evotec.comnih.govbionotus.comnutrasource.cacriver.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their high sensitivity and selectivity in analyzing compounds in complex biological matrices. bionotus.comcriver.com Preclinical studies with this compound have involved evaluating its effects in animal models, such as breast and colorectal xenografts. frontiersin.orgeuropa.euoncotarget.com These studies assess the compound's impact on tumor growth, cell viability, and proliferation. europa.euoncotarget.com

Imaging techniques play a role in visualizing and characterizing tumors and their microenvironment. While the search results discuss the importance of integrating hypoxia imaging in clinical trials europa.eu, specific details on the use of imaging techniques directly applied to this compound investigations in preclinical studies were not prominently featured. However, given this compound's focus on targeting the hypoxic tumor microenvironment, imaging modalities capable of assessing hypoxia or related markers would be relevant in comprehensive preclinical evaluations.

Immunohistochemical Analyses in Xenograft Models

Immunohistochemistry (IHC) is a widely used technique in cancer research to detect the presence and localization of specific proteins within tissue samples. In the context of this compound investigations, IHC has been applied to analyze its effects on tumor markers in xenograft models. Xenograft models, typically involving the transplantation of human cancer cells or tumor tissue into immunodeficient mice, serve as valuable in vivo systems to study tumor biology and evaluate potential therapeutic agents in a more complex environment than in vitro cell cultures. oncotarget.comnih.govoncodesign-services.comfrontiersin.org

Studies investigating this compound and other CA IX inhibitors have utilized xenograft models, such as the MDA-MB-231 breast cancer xenograft model, to assess the impact on tumor growth and cellular processes. researchgate.net Immunohistochemical analyses in these models have focused on markers indicative of cell proliferation, such as Ki67. oncotarget.comresearchgate.net For instance, in studies examining the effects of this compound and another compound, FC9398A, on MDA-MB-231 breast cancer xenografts, Ki67 expression was assessed in xenografts collected at the end of the study period. researchgate.net Ki67 staining provides insight into the proportion of cells actively undergoing proliferation within the tumor tissue. oncotarget.comresearchgate.net

Beyond proliferation markers, IHC can also be used to examine the expression of the target protein itself, CA IX, within the xenografts. Staining for CA IX can confirm its presence in the tumor model and potentially indicate changes in its expression level following treatment with inhibitors like this compound. researchgate.net For example, CA IX staining has been performed on untreated MDA-MB-231 xenografts, showing brown cellular areas indicative of CA IX expression, alongside light brown acellular areas representing necrosis. researchgate.net This highlights the relationship between CA IX expression and the tumor microenvironment within the xenograft.

The application of IHC in xenograft models treated with this compound allows researchers to visualize and semi-quantify the effects of the compound on key biological processes and protein expression within a living system, providing valuable data on its potential efficacy in reducing tumor growth and influencing cellular behavior.

Quantitative Image Analysis for Cellular Parameters

Quantitative image analysis plays a crucial role in extracting objective and measurable data from immunohistochemically stained tissue sections obtained from this compound investigations in xenograft models. This methodology involves using software tools to analyze images of stained tissues and quantify specific cellular parameters.

In studies involving xenograft models treated with compounds like this compound, quantitative image analysis has been employed to assess various cellular characteristics. For example, in the analysis of MDA-MB-231 breast cancer xenografts treated with this compound and FC9398A, quantitative image analysis was used to determine the percentage of viable cells in treated xenografts. researchgate.net This was assessed on hematoxylin-stained sections using software such as ImageJ. researchgate.netnih.gov By quantifying the viable areas within the tumor sections, researchers can obtain a numerical measure of the compound's impact on tumor cell survival.

Furthermore, quantitative image analysis can be applied to evaluate the extent of staining for specific markers like Ki67 or CA IX. While the search results specifically mention assessing Ki67 expression in xenografts using IHC researchgate.net, quantitative image analysis would be the method used to count the number of Ki67-positive cells or measure the intensity of staining, providing a quantitative measure of proliferation. Similarly, for CA IX staining, image analysis could quantify the area or intensity of CA IX expression within the tumor tissue. researchgate.net

The use of quantitative image analysis in conjunction with immunohistochemistry provides a more rigorous and objective assessment of the biological effects of this compound in xenograft models compared to qualitative visual inspection alone. This allows for the generation of quantitative data on cellular parameters such as viability and proliferation, which are essential for evaluating the compound's potential as an anticancer agent.

Future Directions and Emerging Research Avenues for Dtp348

Exploration of Novel Derivatizations for Enhanced Specificity

The development of DTP348, which incorporates a sulfamide (B24259) moiety as a zinc-binding group within a nitroimidazole scaffold, represents an early success in designing inhibitors targeting CAIX. nih.govtandfonline.com Building upon this foundation, a key future direction involves the exploration of novel derivatizations of this compound and related nitroimidazole structures. The aim of such modifications is to enhance the specificity of this compound for CAIX over other carbonic anhydrase isoforms, potentially reducing off-target effects and improving the therapeutic index. Research into designing new hypoxia-activated prodrugs (HAPs) incorporating various bio-reducible groups and warheads, such as benzenesulfonamide, for selective delivery to hypoxic tumors underscores the ongoing efforts in this area. researchgate.netmdpi.comresearchgate.netresearchgate.net These strategies could be applied to this compound to create prodrug forms that are preferentially activated within the low-oxygen environment of tumors, thereby concentrating the therapeutic effect at the disease site. Furthermore, advancements in designing selective sensitizers for use with low energetic light irradiation in photodynamic therapy could inspire derivatizations aimed at optimizing this compound's radiosensitizing properties. hzdr.de Enhancing the targeting ability through conjugation with tumor-specific ligands or encapsulation in nanocarriers also represents a promising avenue to improve intratumoral accumulation and minimize systemic exposure, a concept applicable to glycolysis inhibitors and potentially to this compound. nih.gov Evaluating the safety and toxicity of these novel derivatizations using established models like zebrafish embryos will be crucial during preclinical development. nih.govresearchgate.netresearchgate.nettandfonline.commdpi.comresearchgate.netresearchgate.netresearchgate.net

Investigation of this compound's Broader Biological System Interactions

Beyond its primary role as a CAIX inhibitor, future research will likely focus on comprehensively investigating this compound's interactions within the broader biological system, particularly within the complex tumor microenvironment. CAIX is known to influence various aspects of cancer biology, including cellular pH regulation, which is crucial for cancer cell survival and metastasis. nih.govscielo.org.pe Further studies are needed to fully elucidate how this compound modulates tumor pH and the downstream consequences of this modulation. Given that CAIX is involved in maintaining the stemness properties of cancer stem cells (CSCs) in hypoxic conditions and that its inhibition can reduce the CSC population, future research will explore this compound's specific impact on CSCs and their role in tumor initiation, progression, and recurrence. nih.govresearchgate.net The link between CAIX and epithelial-mesenchymal transition (EMT) also warrants further investigation to understand if this compound can influence this process, which is critical for metastasis. researchgate.netnih.govnih.govresearchgate.net As hypoxia and CAIX are associated with resistance to chemotherapy and radiotherapy, detailed studies into the mechanisms by which this compound acts as a radiosensitizer and its potential to overcome chemoresistance are ongoing areas of research. researchgate.netnih.govnih.govresearchgate.netmdpi.comoncotarget.comnih.gov The tumor immune microenvironment, influenced by hypoxia and including various immune cell populations, represents another critical area for investigation. nih.govnih.gov Understanding how this compound interacts with immune cells and modulates the immune response within the hypoxic setting could pave the way for combination therapies. The known influence of CAIX inhibition on the mTORC1 axis and its downstream effects on EMT and "stemness drivers" suggests that future studies will explore these specific signaling pathways in the context of this compound treatment. researchgate.net Research on other CAIX inhibitors in combination with chemotherapy or immune checkpoint inhibitors highlights potential future directions for this compound combination strategies. researchgate.net Furthermore, investigating this compound's effects on tumor metabolism, particularly glycolysis and lactate (B86563) dynamics, given CAIX's role in pH regulation linked to these processes, will provide a more complete picture of its biological impact. researchgate.netnih.govscielo.org.penih.govnih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a truly comprehensive understanding of this compound's effects, integrating systems biology approaches is an essential future direction. Analyzing integrated modeling of compounds, which incorporates data on genes, pathways, phenotypes, and molecular descriptors, can provide a holistic view of this compound's interactions within complex biological networks. researchgate.net Techniques such as single-cell RNA sequencing can offer insights into this compound's impact at the resolution of individual cells within the heterogeneous tumor microenvironment, helping to identify specific cell populations that are most affected or that develop resistance. researchgate.net The intricate signaling networks stimulated by hypoxia, involving pathways like HIF, PI3K, MAPK, and NFkB, are highly interconnected. scielo.org.pe Systems biology approaches are crucial for mapping how this compound, by targeting CAIX within this hypoxic context, influences these interacting pathways and feedback loops. Integrating genomic data with drug response profiles through systems biology can help in identifying biomarkers that predict sensitivity or resistance to this compound, facilitating the development of personalized treatment strategies for specific cancer types and individual patients. scielo.org.pe This level of integrated analysis is necessary to move beyond observing individual effects and to understand the emergent properties of the biological system in response to this compound treatment.

Q & A

Q. What is the molecular mechanism of DTP348 in targeting hypoxic tumors, and how is this validated experimentally?

this compound acts as a dual-function agent: (1) it inhibits carbonic anhydrase IX (CAIX), acidifying intracellular pH via its sulfamide component, and (2) sensitizes hypoxic tumor cells to radiotherapy through its 5-nitroimidazole moiety . Methodological validation includes:

- CAIX inhibition assays : Measure enzyme activity in recombinant CAIX-expressing systems (e.g., Xenopus oocytes) using mass spectrometry to quantify inhibition .

- Radiosensitization : Evaluate clonogenic survival in hypoxic tumor cell lines (e.g., HT-29 colorectal cancer) pre-treated with this compound and exposed to radiation .

- Intracellular pH modulation : Use fluorescent probes (e.g., BCECF-AM) in 3D spheroid models to assess acidification .

Q. How is this compound’s pharmacokinetic profile assessed in preclinical models, and what are its implications?

Key parameters include:

- Solubility : >100 µM in aqueous solvents, facilitating oral administration .

- Permeability : Low permeability ratio (0.638 vs. 1.11 for analogs), suggesting limited absorption in gastrointestinal models like Caco-2 .

- Plasma protein binding : Unbound fraction = 1.000, indicating high bioavailability .

- Stability : Improved in vivo stability compared to analogs (e.g., FC9398A) in HT-29 xenografts .

Methodological tools: LC-MS for plasma concentration analysis; PET imaging to track tumor uptake .

Q. What in vivo models are used to evaluate this compound’s antitumor efficacy, and what are their limitations?

- MDA-MB-231 xenografts : Demonstrates reduced tumor volume and Ki67 (proliferation marker) but does not fully recapitulate human metastatic microenvironments .

- Xenopus oocytes : Used for CAIX inhibition studies but lack tumor stroma interactions .

- Zebrafish embryos : Assess neurotoxicity (e.g., ataxic movement at 100 µM) but may overpredict toxicity in mammals .

Recommendation: Combine orthotopic xenografts with hypoxia-inducing agents (e.g., cobalt chloride) to mimic clinical conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (nM Ki) and in vivo efficacy (µM IC50) of this compound?

Discrepancies arise due to:

Q. What experimental designs are critical for validating CAIX as a therapeutic target using this compound in triple-negative breast cancer (TNBC)?

- Tissue microarray (TMA) analysis : Confirm CAIX overexpression in TNBC patient biopsies .

- Ex vivo explant models : Treat fresh tumor biopsies with this compound to assess invasion into collagen matrices .

- Combination therapies : Co-administer with anti-angiogenic agents (e.g., bevacizumab) to amplify hypoxia-targeted effects .

Q. How should researchers address neurotoxicity concerns in this compound’s preclinical development?

Q. What methodological considerations apply when integrating this compound with radiotherapy in clinical trials?

- Dose escalation : Start with subtherapeutic this compound doses (e.g., 10 mg/day) combined with fractionated radiation to establish safety .

- Hypoxia imaging : Use [18F]-FMISO PET to stratify patients with hypoxic tumors .

- Response biomarkers : Measure CAIX expression (IHC) and serum lactate dehydrogenase (LDH) pre/post-treatment .

Data Contradiction Analysis

Q. Why does this compound reduce tumor volume but not Ki67 in some xenograft models?

In MDA-MB-231 xenografts, this compound and FC9398A similarly reduced tumor volume, but only this compound decreased Ki67 . Potential explanations:

- Off-target effects : this compound may inhibit proliferation pathways (e.g., HIF-1α) independent of CAIX.

- Temporal dynamics : Ki67 suppression might require prolonged exposure.

Methodology: Perform longitudinal studies with multiplex IHC (CAIX, Ki67, apoptosis markers) at multiple timepoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.